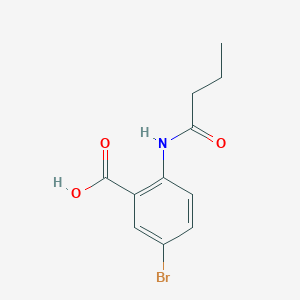

5-Bromo-2-butyramidobenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

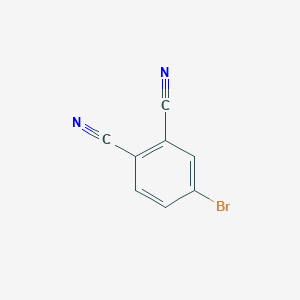

The synthesis of brominated benzoic acid derivatives is a topic of interest in several studies. For instance, a novel synthesis route for pyrazole derivatives using a selective Sandmeyer reaction is described, which could be relevant for the synthesis of related compounds . Another paper reports the synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids through a regioselective bromocyclization, indicating the versatility of brominated benzoic acids in chemical synthesis . Additionally, the use of 2-bromobenzoic acids as building blocks for constructing various spiro compounds through free radical reactions is discussed, showcasing the reactivity of such compounds .

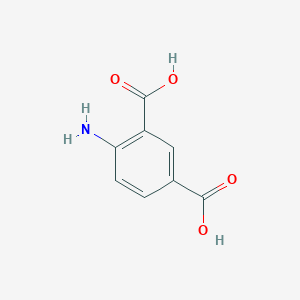

Molecular Structure Analysis

The molecular structure of brominated benzoic acid derivatives has been analyzed using various techniques. For example, the conformation, vibrational, and electronic transition analysis of 2-amino-5-bromobenzoic acid was studied using FT-IR, FT-Raman, UV spectra, and DFT calculations, identifying the most stable conformer . Similarly, the molecular structure and vibrational wave numbers of 2-amino-5-bromo-benzoic acid methyl ester were calculated, and the formation of hydrogen bonds was investigated .

Chemical Reactions Analysis

Chemical reactions involving brominated benzoic acid derivatives demonstrate their reactivity and potential for forming diverse products. The reaction of 5-bromo enones with pyrazoles, for example, yielded unexpected N,O-aminal derivatives, highlighting the complexity of reactions involving brominated compounds . The synthesis and structural characterization of 4-bromo-3,5-dihydroxybenzoic acid also provide insights into the reactivity of brominated benzoic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzoic acid derivatives are crucial for their application in various fields. The thermodynamic properties of 2-amino-5-bromobenzoic acid at different temperatures were calculated, revealing correlations between standard heat capacity, entropy, enthalpy changes, and temperature . The properties of lanthanide complexes constructed using 2-bromine-5-methoxybenzoic acid were characterized, including their heat capacities, thermal processes, and bacteriostatic activities .

Aplicaciones Científicas De Investigación

Summary of the Application

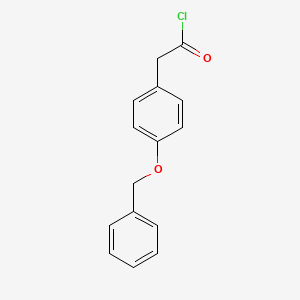

“5-Bromo-2-butyramidobenzoic acid” is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors, which are currently in preclinical and phase I studies for diabetes therapy .

Methods of Application or Experimental Procedures

The compound is prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The preparation was run successfully on approximately 70kg/batch .

Results or Outcomes

The total yield of the process was 24% . This practical process was demonstrated to be scalable with a great yield and significant cost reduction .

Environmental Chemistry: Formation of Brominated Disinfection Byproducts

Summary of the Application

“5-Bromo-2-butyramidobenzoic acid” has been identified as one of the brominated disinfection byproducts (Br-DBPs) formed during the chlorination of saline sewage effluents .

Results or Outcomes

Organic Chemistry: Synthesis of Honokiol

Summary of the Application

“5-Bromo-2-butyramidobenzoic acid” may be employed as a starting reagent for the synthesis of honokiol , a biphenyl-type neolignan .

Safety And Hazards

Safety data for “5-Bromo-2-butyramidobenzoic acid” suggests that it should be handled with care. It is advised to avoid contact with skin and eyes, avoid breathing dust, and not to ingest the compound. If swallowed, immediate medical assistance should be sought . It is also advised to keep containers tightly closed in a cool, well-ventilated place .

Propiedades

IUPAC Name |

5-bromo-2-(butanoylamino)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO3/c1-2-3-10(14)13-9-5-4-7(12)6-8(9)11(15)16/h4-6H,2-3H2,1H3,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXWCOUDKEAADOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=C(C=C(C=C1)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60505021 |

Source

|

| Record name | 5-Bromo-2-butanamidobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60505021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-butyramidobenzoic acid | |

CAS RN |

73721-76-3 |

Source

|

| Record name | 5-Bromo-2-butanamidobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60505021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-acetyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine-7-sulfonyl chloride](/img/structure/B1280443.png)